3-chloro-5-methylbenzene-1,2-diol
Description
Contextualization within Substituted Dihydroxybenzenes and Halogenated Phenolics
To understand the role of 3-chloro-5-methylbenzene-1,2-diol, it is essential to place it within the larger families of substituted dihydroxybenzenes and halogenated phenolics.
Substituted Dihydroxybenzenes: Dihydroxybenzenes, also known as benzenediols, are organic compounds with two hydroxyl (-OH) groups attached to a benzene (B151609) ring. nih.gov The parent compound for the 1,2-isomer is catechol (or pyrocatechol). nih.govwikipedia.org The positions of the hydroxyl groups significantly influence the chemical properties of these molecules. Catechol and its derivatives are important in various biological and industrial processes. wikipedia.org
This compound is a "substituted" catechol, meaning its core benzene-1,2-diol structure is modified with additional functional groups. Specifically, it features a chlorine atom at the 3-position and a methyl group at the 5-position. The presence and location of these substituents create an asymmetrical molecule and alter its electronic properties and reactivity compared to unsubstituted catechol.
Halogenated Phenolics: This compound is also classified as a halogenated phenolic. Halogenated phenolics are aromatic compounds containing at least one halogen atom and one hydroxyl group attached to the aromatic ring. These compounds are of significant interest to researchers due to their widespread presence as environmental pollutants and their role as intermediates in various metabolic pathways. The study of how microorganisms degrade these compounds is a key area of environmental chemistry and biotechnology.
Significance in Advanced Organic Chemistry and Mechanistic Inquiry
The primary significance of this compound lies in its use as a tool for mechanistic inquiry, particularly in enzymology. Researchers utilize it as a specific substrate to probe the activity and mechanisms of enzymes that process aromatic compounds. biosynth.com
For instance, it has been instrumental in studying enzymes that catalyze oxidation reactions. biosynth.com The compound's structure, with its specific substitution pattern, allows for detailed investigation into how enzymes recognize and transform halogenated catechols. Studies have shown that certain bacterial strains can mineralize and dechlorinate this compound, and the rate of its formation can be oxygen-dependent. biosynth.com
Furthermore, the gene product responsible for its transformation has been identified in organisms like Bacillus subtilis, and magnetic resonance analysis has been employed to study its production by dehydrogenase enzymes. biosynth.com This type of research is crucial for understanding the biochemical pathways involved in the bioremediation of chlorinated aromatic pollutants. The substituents on the aromatic ring serve as probes, helping to map the active sites of enzymes and elucidate the electronic and steric factors that govern their catalytic activity.
Below is a table summarizing the key properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Synonym | 5-Chloro-3-methylcatechol nih.gov |
| CAS Number | 3978-66-3 biosynth.com |
| Molecular Formula | C₇H₇ClO₂ biosynth.com |
| Molecular Weight | 158.58 g/mol biosynth.com |
| Canonical SMILES | CC1=CC(=C(C(=C1)Cl)O)O biosynth.com |
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methylbenzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-4-2-5(8)7(10)6(9)3-4/h2-3,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNSFVRPGDZCMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300083 | |
| Record name | 3-Chloro-5-methyl-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3978-66-3 | |
| Record name | 3-Chloro-5-methyl-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3978-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methyl-1,2-benzenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Chlorinated and Methylated Catechols
Exploration of Advanced Synthetic Routes
Recent research has focused on developing novel synthetic routes that offer improved efficiency, selectivity, and functional group tolerance. These include transition-metal-catalyzed C-H functionalization and transformations of readily available cyclic ketones.
Palladium-catalyzed C-H oxygenation has become a powerful tool for the synthesis of phenol (B47542) derivatives, including catechols. acs.org This approach allows for the direct introduction of an oxygen functional group onto an aromatic ring, bypassing more traditional, multi-step sequences.
A significant advancement in the synthesis of catechols from phenols is the use of a silanol (B1196071) directing group in palladium-catalyzed C-H oxygenation. nih.gov This method demonstrates high site selectivity, enabling the oxygenation of both electron-neutral and electron-poor phenols. nih.gov The process involves a silanol-directed acetoxylation, which is followed by an acid-catalyzed cyclization to form a cyclic silicon-protected catechol. The final catechol product is then obtained through a standard desilylation step. acs.orgnih.gov
The silanol group is considered a traceless directing group, meaning it can be easily attached and removed. acs.orgnih.gov This strategy has been effectively used for the ortho-C-H activation of phenols. researchgate.net The bifunctional nature of the silanol group, acting as both a protecting group and a directing group, is particularly advantageous in complex syntheses, such as late-stage peptide functionalization. nih.gov
Table 1: Key Features of Silanol-Directed C-H Oxygenation
| Feature | Description | Source |
|---|---|---|
| Catalyst | Palladium (Pd) | acs.orgnih.gov |
| Directing Group | Silanol | acs.orgnih.gov |
| Selectivity | High ortho-selectivity | nih.govresearchgate.net |
| Mechanism | C-H acetoxylation followed by cyclization and desilylation | acs.orgnih.gov |
| Substrate Scope | Electron-neutral and electron-poor phenols | nih.gov |
In the silanol-directed C-H oxygenation of phenols, the mechanism of oxygen incorporation is a key feature. Unlike some other directed cyclization methods where the directing group itself serves as the oxygen source, this method utilizes an external oxidant to deliver the oxygen atom for the new hydroxyl group. acs.org Isotopic labeling studies using ¹⁸O have confirmed that the oxygen atom comes from the oxidant, such as PhI(OAc)₂, rather than from the silanol directing group or water. acs.org
The proposed mechanism involves the oxidation of a Pd(II) palladacycle intermediate to a higher oxidation state (Pd(IV) or Pd(III)) by the oxidant. acs.org This is followed by a reductive acetoxylation step that forms an acetoxylated intermediate and regenerates the Pd(II) catalyst. This intermediate then undergoes an acid-catalyzed transesterification and cyclization to yield the silicon-protected catechol. acs.org In other palladium-catalyzed C-H oxygenation systems, a solvent system like trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) can serve as the oxygen source, highlighting the versatility of oxidant choice in these reactions. nih.gov The oxidation of catechols can also generate reactive oxygen species (ROS) like superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂), a process that is influenced by factors such as pH and the presence of metal ions. nih.gov
A highly effective and increasingly popular strategy for synthesizing substituted catechols involves the transformation of cyclohexanones. researchgate.netacs.org This approach is notable for achieving multiple oxygenations and a dehydrogenative aromatization in a single, streamlined process. acs.orgnih.gov These methods are often metal-free, which is a significant advantage for producing pharmaceutically relevant compounds. rsc.org
A metal-free, one-step method for synthesizing catechols from cyclohexanones utilizes 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) as both an oxidant and an oxygen source, regulated by an acid like TsOH. researchgate.netrsc.org This reaction proceeds under mild conditions and demonstrates broad substrate scope and excellent functional group tolerance. researchgate.netrsc.orgrsc.org
The mechanism is unique in that it involves two different oxidation modes of TEMPO: oxygenation and β-elimination. rsc.org Mechanistic studies, including ¹⁸O-labeling experiments, have shown that one of the oxygen atoms in the final catechol product originates from TEMPO. rsc.org This protocol is advantageous as it avoids the use of costly and potentially toxic metal catalysts and has been successfully applied to the synthesis of bioactive molecules like protocatechuic acid and caffeic acid. researchgate.netrsc.org
Table 2: Examples of Acid-Regulated Synthesis of Catechols from Cyclohexanones
| Starting Cyclohexanone | Product | Yield | Source |
|---|---|---|---|
| Ethyl 4-oxocyclohexanecarboxylate | Protocatechuic acid (two steps) | 51% (total) | rsc.org |
| γ-Acrylate-substituted cyclohexanone | Caffeic acid (two steps) | N/A | rsc.org |
Another powerful, metal-free method for the direct conversion of cyclohexanones to substituted catechols employs a catalytic amount of iodine with dimethyl sulfoxide (B87167) (DMSO) serving as the solvent, oxidant, and oxygen source. acs.orgnih.govfuture4200.com This system is recognized for its simplicity, mild reaction conditions, and high regioselectivity, exclusively producing the ortho-dihydroxylated aromatic compound. nih.gov
The reaction is believed to proceed through an iodine-catalyzed oxygenation of the C-H bond, followed by dehydrogenation to form the aromatic catechol ring. future4200.com This protocol has proven versatile and effective for a range of substituted cyclohexanones, including on a gram scale, streamlining the synthesis of valuable catechol derivatives. Interestingly, when a cyclohexenone is used as the starting material instead of a cyclohexanone, the reaction can yield a phenol rather than a catechol, indicating the substrate's saturation level is key to the outcome.
Table 3: Iodine-Catalyzed Synthesis of Catechols from 4-Substituted Cyclohexanones
| 4-Substituent (R) | Product Yield | Source |
|---|---|---|
| Phenyl (Ph) | 78% | |
| 4-Methylphenyl | 75% | |
| 4-Methoxyphenyl | 73% | |
| 4-Fluorophenyl | 72% | |
| 4-Chlorophenyl | 76% | |
| 4-Bromophenyl | 75% | |
| Thiophen-2-yl | 68% | |
| Naphthalen-2-yl | 73% | |
| Methyl | 65% |
Demethylation and Deprotection Strategies for Catechol Precursors
The synthesis of catechols often involves the use of precursor molecules where the hydroxyl groups are protected to prevent unwanted side reactions. The removal of these protecting groups, particularly methyl ethers (demethylation), is a critical step.
One common precursor to catechols are guaiacols (2-methoxyphenols) and veratroles (1,2-dimethoxybenzenes). The cleavage of these methyl ethers is a key strategy. While chemical methods involving strong acids or Lewis acids like boron tribromide are prevalent, biological transformations offer a milder alternative. For instance, anaerobic bacteria have been shown to effectively de-O-methylate chloroguaiacols and chloroveratroles. researchgate.net Studies have demonstrated that acetogenic gut bacteria such as Eubacterium limosum and Blautia producta can O-demethylate various guaiacol (B22219) compounds. escholarship.org This biological demethylation can be sequential, as seen in the transformation of polymethoxy compounds to chlorocatechols. researchgate.net However, under certain conditions, the reverse reaction, O-methylation of chloroguaiacols to the corresponding veratroles, can also occur, which is proposed as a detoxification mechanism for the bacteria. nih.govasm.org
Common Protecting Groups for Catechols and Their Deprotection Methods
| Protecting Group | Structure Example | Deprotection Conditions | Key Features & Selectivity |
| Silyl Ethers | tert-Butyldimethylsilyl (TBDMS) Ether | Fluoride (B91410) ion sources (e.g., TBAF), or acidic conditions. acs.orgthieme-connect.de | Mild cleavage; selectivity is possible (e.g., TBDMS is labile under conditions where TBDPS is stable). thieme-connect.de |
| Benzyl Ethers | Benzyl (Bn) Ether | Catalytic hydrogenation (e.g., Pd/C, H₂), strong acids, or oxidation. organic-chemistry.org | Useful when acidic/basic hydrolysis is not feasible; chemoselective debenzylation is possible. organic-chemistry.org |
| Boronate Esters | Phenylboronate Ester | Hydrolysis under acidic conditions. researchgate.net | Forms a dynamic complex, useful for pH-sensitive applications and temporary protection. researchgate.net |
| Acetals/Ketals | Methylene Dioxy (as in MDPV) | Strong Lewis acids (e.g., BBr₃). thieme-connect.de | Generally robust and requires harsh conditions for cleavage. |
The use of protecting groups often circumvents the need for harsh conditions and can prevent complex purification steps by selectively revealing the catechol functionality at a late stage in the synthesis. chempedia.info
Exploration of Multi-step Synthetic Routes for Substituted Catechols
The construction of a specifically substituted catechol like 3-chloro-5-methylbenzene-1,2-diol typically requires a multi-step synthetic approach. libretexts.org These routes often start from simpler, commercially available phenols or benzene (B151609) derivatives. researchgate.net
A plausible synthetic route could begin with a precursor like 1-chloro-3-methylbenzene or 3-chloro-5-methylphenol. The challenge lies in the controlled introduction of the two hydroxyl groups in the correct ortho relationship. Traditional methods for synthesizing catechols from phenols include:
Ortho-formylation followed by Dakin oxidation : This involves introducing a formyl group at the ortho position, which is then oxidized to a hydroxyl group. researchgate.net
Oxidation of phenol to an o-quinone : The resulting ortho-quinone is then reduced to the catechol. researchgate.netnih.gov
A more modern approach involves the direct C-H hydroxylation of a phenol, often guided by a directing group. researchgate.net For instance, a synthetic pathway to a related compound, 1-chloro-3-methoxy-5-methylbenzene, utilizes 1-chloro-3-halogenated toluene (B28343) as a starting material, which reacts with sodium methoxide. google.com Subsequent demethylation would yield the corresponding phenol. Introducing the second hydroxyl group ortho to the first would be the next critical step.
Another illustrative synthesis is that of 3-(2-chloro-5-methylphenoxy)propane-1,2-diol, which is prepared from 2-chloro-5-methylphenol (B42318) and 3-chloropropane-1,2-diol. mdpi.com While not leading directly to the target catechol, this demonstrates the synthesis of a similarly substituted aromatic core.
Designing these multi-step syntheses requires careful strategic planning, often employing retrosynthetic analysis to work backward from the target molecule to simpler starting materials. libretexts.org
Mechanistic Aspects of Catechol Formation Pathways
Understanding the underlying mechanisms is paramount for controlling the outcome of synthetic reactions, particularly in achieving the desired substitution pattern on the aromatic ring.
Regioselectivity Control in Halogenation and Alkylation of Phenolic Structures
The hydroxyl group of a phenol is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. chemistrysteps.combyjus.com This directing effect is due to the resonance stabilization of the intermediate carbocation (arenium ion), where the oxygen's lone pairs can participate in delocalizing the positive charge. chemistrysteps.com
Halogenation: When halogenating a phenol, achieving mono-substitution at a specific position can be challenging due to the high reactivity of the ring, which often leads to poly-halogenated products. byjus.commlsu.ac.in For example, treating phenol with bromine water results in the formation of 2,4,6-tribromophenol. byjus.com
Control over regioselectivity can be exerted by carefully choosing the reaction conditions:
Solvent Polarity: Carrying out the halogenation in a non-polar solvent like carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃) at low temperatures can limit the reaction to mono-substitution, yielding a mixture of ortho- and para-bromophenols. byjus.commlsu.ac.in This is because in non-polar solvents, the phenol is less ionized to the even more reactive phenoxide ion. mlsu.ac.in
Steric Hindrance: Existing substituents on the phenol ring influence the position of further substitution. A bulky group may hinder attack at the adjacent ortho position, favoring the para position or the less hindered ortho position.
Alkylation: Friedel-Crafts alkylation of phenols also typically yields a mixture of ortho and para isomers, with the para product often predominating. mlsu.ac.in The regioselectivity can be influenced by the catalyst and reaction temperature. For instance, the sulfonation of phenol yields the ortho isomer at low temperatures and the thermodynamically more stable para isomer at higher temperatures. mlsu.ac.in Computational studies using concepts like Frontier Effective-site Molecular Orbitals (FERMO) can help rationalize and predict the preferred sites of electrophilic attack on substituted phenols. chemrxiv.org
Catalytic Systems and Ligand Effects in C-H Functionalization of Arenes
The direct functionalization of a C-H bond into a C-O bond represents a highly efficient strategy for synthesizing catechols from phenols. acs.orgrsc.org This approach avoids the multiple steps of traditional methods. Transition-metal catalysis, particularly with palladium (Pd), has been pivotal in advancing this field. acs.orgnih.govnih.gov
A key strategy involves the use of a directing group, which positions the metal catalyst near a specific C-H bond, thereby ensuring high regioselectivity. A notable example is the silanol-directed, Pd-catalyzed C-H oxygenation of phenols. acs.orgnih.govnih.gov
Mechanism of Silanol-Directed C-H Oxygenation:
A phenoxy silanol precursor is prepared.
Under palladium catalysis, an intramolecular C-H activation occurs, followed by a C-O cyclization to form a cyclic silicon-protected catechol.
A final desilylation step, typically with a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), liberates the free catechol. nih.gov
This method is highly site-selective and has been successfully applied to both electron-neutral and electron-poor phenols. nih.gov The catalytic system itself, including the ligands on the metal center, plays a crucial role. Ligands can influence the reactivity and selectivity of the catalyst by modifying its electronic properties and steric environment. The development of new catalytic methodologies continues to address long-standing challenges in achieving chemo- and regioselectivity in phenol functionalization. acs.org
Mechanistic Investigations of 3 Chloro 5 Methylbenzene 1,2 Diol and Analogues
Electron Transfer Processes in Dihydroxybenzene Derivatives
The redox behavior of dihydroxybenzene derivatives, including catechols, is central to their chemical and biological activities. Electron transfer processes underpin their roles as both antioxidants and pro-oxidants and are highly influenced by the nature and position of substituents on the aromatic ring.
Determination of Electrode Potentials and Correlation with Molecular Orbitals
The tendency of a catechol to undergo oxidation is quantified by its redox potential (E°). For the parent compound, catechol (1,2-dihydroxybenzene), a two-electron, two-proton reduction of its oxidized form, 1,2-benzoquinone, occurs with a standard potential (E°) of +795 mV versus the standard hydrogen electrode (SHE).
Substituents on the catechol ring significantly modulate this potential. Electron-donating groups, such as methyl (-CH₃), have a positive inductive effect that lowers the redox potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups, like chlorine (-Cl), exert a negative inductive effect, which is expected to increase the redox potential and make oxidation more difficult. nih.gov The introduction of a thioether fragment into the catechol ring has been shown to shift the potential to a more anodic (higher) region, indicating the electron-withdrawing nature of the group. researchgate.net
For 3-chloro-5-methylbenzene-1,2-diol, the presence of both an electron-donating methyl group and an electron-withdrawing chlorine group results in a complex interplay of electronic effects that determines its specific redox potential. Computational studies using methods like Density Functional Theory (DFT) are crucial for predicting these potentials and understanding substituent effects. nih.gov Such calculations can correlate the electrode potential with the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A higher HOMO energy generally corresponds to a lower oxidation potential, as the electrons are more easily removed. Molecular orbital studies on substituted catechols have shown a correlation between electron donative indices at specific carbon positions and the observed reactivity, such as the ratio of meta to para methylation by enzymes. researchgate.net
Redox Chemistry of Substituted Catechols
C6H4(OH)2 ⇌ C6H4O2 + 2H⁺ + 2e⁻
Enzymatic Transformation Mechanisms of Substituted Catechols
Enzymes play a critical role in the metabolism and degradation of substituted catechols. The specific structure of the catechol, including the presence and position of substituents like chlorine and methyl groups, profoundly affects its interaction with enzymes and the subsequent transformation pathways.
Substrate Reactivity and Substituent Effects on Enzyme Kinetics (e.g., Dioxygenases, Methyltransferases)
The efficiency of enzymatic reactions with substituted catechols is described by Michaelis-Menten kinetics, characterized by the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). chemguide.co.uk These parameters are highly sensitive to the substrate's structure.
Dioxygenases: These enzymes cleave the aromatic ring of catechols. The position of substituents determines whether intradiol or extradiol cleavage occurs. For example, 3-methylcatechol (B131232) is a substrate for enzymes like catechol 2,3-dioxygenase, an extradiol dioxygenase. thegoodscentscompany.comnih.gov The presence of a chlorine atom, as in 3-chlorocatechol (B1204754), can influence the cleavage, sometimes leading to the formation of products like 3-chloro-2-hydroxymuconic semialdehyde. thegoodscentscompany.com The specific positioning of the chloro and methyl groups in this compound dictates its suitability as a substrate for various dioxygenases found in degradation pathways of chlorinated aromatic compounds.
Methyltransferases: Catechol-O-methyltransferase (COMT) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol. mdpi.com The kinetics of this reaction are affected by the substituents on the catechol ring. Studies on various catechols have shown that product inhibition can occur, where the methylated product competes with the substrate for binding to the enzyme. mdpi.com The polarity of the catechol substrate can also influence the reaction rate, suggesting the presence of an apolar region in the enzyme's binding site. mdpi.com For this compound, the electronic effects and steric hindrance from the chloro and methyl groups would be expected to modulate its Kₘ and Vₘₐₓ values with COMT.
Below is an interactive table summarizing the kinetic parameters for the O-methylation of various catecholamines and catechols.
Mechanistic Studies of O-Methylation in Chlorinated 1,2-Benzenediols
The mechanism of O-methylation by enzymes like COMT involves a sequentially ordered binding: first SAM, then a magnesium ion (Mg²⁺), and finally the catechol substrate. acs.org A key step in the reaction is the abstraction of a proton from one of the substrate's hydroxyl groups by a catalytic residue, such as Lys144 in COMT. This generates a negatively charged catecholate that then acts as a nucleophile, attacking the methyl group of SAM to form the methylated product. acs.org
In chlorinated 1,2-benzenediols, the position of the chlorine atom is crucial. Studies on the O-methylation of chlorinated hydroquinones (1,4-diols) by Rhodococcus chlorophenolicus have shown that the enzyme selectively methylates the hydroxyl group that is flanked by two chlorine substituents. frontiersin.org While this study was on para-diols, it highlights the significant directing effect of halogen substituents. For this compound, O-methylation could potentially occur at either the 1-OH or 2-OH position, leading to two possible isomeric products (3-chloro-2-methoxy-5-methylphenol or 3-chloro-1-methoxy-5-methylphenol). The regioselectivity of the methylation would be determined by a combination of electronic factors (how the chloro and methyl groups affect the acidity of the adjacent hydroxyls) and steric interactions within the enzyme's active site.
Computational Insights into Enzyme-Substrate Binding and Catalysis
Computational methods, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, provide invaluable, atom-level insights into how substrates like this compound interact with enzymes. nih.govmdpi.com
Enzyme-Substrate Binding: Molecular docking simulations can predict the preferred binding orientation of a substrate within an enzyme's active site. For catechol 2,3-dioxygenase, simulations have identified the key amino acid residues that form hydrogen bonds and van der Waals forces with the catechol substrate, anchoring it for catalysis. researchgate.net For this compound, docking studies would reveal how the chloro and methyl substituents fit into the active site pocket and which hydroxyl group is positioned optimally for the enzymatic reaction (e.g., ring cleavage or methylation).
Catalysis: QM/MM simulations can model the chemical reaction itself, clarifying the transition states and reaction energetics. Such studies have been used to understand catalysis in enzymes like catechol-O-methyltransferase, revealing the importance of active site compaction and substrate ionization for the methyl transfer to occur. nih.gov By applying these computational tools to this compound, researchers can elucidate the precise mechanism of its enzymatic transformation, rationalize the effects of its substituents on reaction rates, and understand the origins of regioselectivity in processes like O-methylation. These computational approaches can also explain how mutations in the enzyme's active site can alter catalytic efficiency and substrate specificity. researchgate.net
Reaction Pathways in Oxidative Cleavage of Catechols (e.g., Ozonation)
The oxidative cleavage of catechols, a class of compounds to which this compound belongs, is a significant degradation pathway, particularly in atmospheric and aquatic environments. nih.govwikipedia.org Ozonolysis, the reaction with ozone, is a primary example of such a process. The presence of substituents, such as the chloro and methyl groups in this compound, influences the specific reaction pathways and products.
The initial step in the ozonolysis of catechols involves the electrophilic attack of ozone on the aromatic ring, leading to the formation of a primary ozonide (molozonide). msu.edu This intermediate is highly unstable and rapidly rearranges to a more stable secondary ozonide (Staudinger ozonide). msu.edu The subsequent cleavage of the catechol ring can proceed through two main pathways: ortho (intradiol) cleavage, which occurs between the two hydroxyl groups, and meta (extradiol) cleavage, which occurs at a C-C bond adjacent to the hydroxyl groups. nih.gov
For chlorocatechols, the ortho-cleavage pathway is generally favored. nih.govnih.gov In this pathway, 3-chlorocatechol is cleaved by chlorocatechol 1,2-dioxygenase to yield 2-chloro-cis,cis-muconate. nih.govresearchgate.net This is followed by a cycloisomerization and dehalogenation to form maleylacetate, which is then further metabolized. nih.gov
Conversely, the degradation of methylcatechols often proceeds via meta cleavage. nih.gov However, some enzymes, like catechol 1,2-dioxygenase, can catalyze both intradiol and extradiol cleavage of 3-methylcatechol. wikipedia.org The distal extradiol cleavage of 3-chlorocatechol has also been observed, leading to the formation of 3-chloro-2-hydroxymuconic semialdehyde. nih.gov
The general ozonolysis of catechol at the air-water interface results in the formation of cis,cis-muconic acid through the cleavage of the 1,2 carbon-carbon bond. nih.gov This process involves the formation of an ozonide intermediate and a hydroperoxide. nih.gov Further oxidation of cis,cis-muconic acid can lead to the formation of smaller, low molecular weight oxo- and dicarboxylic acids, such as glyoxylic, oxalic, crotonic, and maleic acids. nih.gov
Another competing pathway in the ozonolysis of catechols is the formation of polyhydroxylated aromatic compounds and their corresponding quinones. nih.gov This occurs through the reaction of the initially formed semiquinone radicals. nih.gov
The table below summarizes the key reaction pathways and products in the oxidative cleavage of catechol and its substituted analogues.
| Starting Compound | Cleavage Pathway | Key Intermediates/Products |
| Catechol | ortho-cleavage (Ozonolysis) | Primary ozonide, secondary ozonide, cis,cis-muconic acid, glyoxylic acid, oxalic acid |
| 3-Chlorocatechol | ortho-cleavage (enzymatic) | 2-Chloro-cis,cis-muconate, maleylacetate |
| 3-Chlorocatechol | meta-cleavage (distal) | 3-Chloro-2-hydroxymuconic semialdehyde |
| 3-Methylcatechol | meta-cleavage (enzymatic) | 2-Hydroxy-6-oxo-hepta-2,4-dienoate |
| Catechol | Hydroxylation | Polyhydroxylated aromatic rings, quinones |
Unimolecular Decomposition Pathways of Dihydroxybenzenes
The thermal decomposition of dihydroxybenzenes, including catechol, provides a model for understanding the high-temperature behavior of this compound. While specific data for the target compound is not available, studies on catechol reveal several key unimolecular decomposition pathways.
One of the most favorable decomposition pathways for catechol involves isomerization to 2-hydroxycyclohexa-2,4-dien-1-one via the migration of a hydroxyl hydrogen atom. This intermediate then decomposes into 1,3-butadiene, acetylene, and carbon monoxide.
Another proposed pathway for catechol decomposition at high temperatures is an electrocyclic fragmentation that produces water and fulveneketene. The fulveneketene can then lose a molecule of carbon monoxide to yield various alkyne isomers.
At temperatures above 1300 K, radical chain reactions can also contribute to the decomposition of catechol. For instance, a hydrogen atom can add to the benzene (B151609) ring, leading to the formation of phenol (B47542) and a hydroxyl radical through dehydroxylation.
It is important to note that the direct formation of o-benzoquinone from the unimolecular decomposition of catechol is considered to be an insignificant pathway at all temperatures.
The presence of chloro and methyl substituents on the catechol ring, as in this compound, is expected to influence the kinetics and potentially the preferred decomposition pathways. For example, the C-Cl bond may be susceptible to homolytic cleavage at high temperatures, introducing additional radical pathways. Similarly, the methyl group can undergo hydrogen abstraction, leading to the formation of a benzyl-type radical, which could open up further decomposition routes. However, without direct experimental or computational studies on this compound, these remain plausible hypotheses based on the behavior of related compounds.
The following table outlines the major unimolecular decomposition pathways identified for catechol.
| Decomposition Pathway | Key Products |
| Isomerization followed by decomposition | 1,3-Butadiene, Acetylene, Carbon Monoxide |
| Electrocyclic fragmentation | Water, Fulveneketene, Alkynes |
| Radical-induced decomposition | Phenol, Hydroxyl radical |
Advanced Computational and Theoretical Chemistry of Substituted Benzenediols
Density Functional Theory (DFT) Applications in Molecular Structure and Reactivitynih.govmdpi.comnih.govnih.gov
Density Functional Theory (DFT) has become a primary method in quantum chemistry for studying the electronic structure of molecules. nih.gov It is particularly useful for medium-sized organic molecules, providing a balance between accuracy and computational cost. DFT calculations are employed to predict a wide range of properties, from molecular geometry to reactivity indices. nih.govresearchgate.net Studies on similar substituted phenols and catechols frequently utilize DFT methods, often with the B3LYP functional, to understand their behavior. researchgate.netresearchgate.net
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometrical optimization. For 3-chloro-5-methylbenzene-1,2-diol, this involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. This optimized geometry corresponds to the most stable arrangement of the atoms in the molecule. researchgate.net
Conformational analysis is also crucial, especially concerning the orientation of the two hydroxyl (-OH) groups. Intramolecular hydrogen bonding between the adjacent hydroxyl groups is a key feature of catechols and significantly influences their conformation and reactivity. nih.gov DFT calculations can predict the bond lengths, bond angles, and dihedral angles that characterize these stable conformations. The general geometric parameters for the catechol fragment are well-established, with carbon-carbon bonds in the aromatic ring averaging around 1.401 Å. nih.gov
Table 1: Representative Geometrical Parameters for this compound (Predicted via DFT) Note: This data is illustrative, based on typical DFT results for substituted catechols.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-Cl | ~1.75 Å |
| Bond Length | C-O (hydroxyl) | ~1.37 Å |
| Bond Length | O-H (hydroxyl) | ~0.97 Å |
| Bond Length | C-C (aromatic) | ~1.40 Å |
| Bond Angle | C-C-O | ~119° |
| Bond Angle | C-C-Cl | ~121° |
| Dihedral Angle | H-O-C-C | ~0° or ~180° |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.netresearchgate.net The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For substituted catechols, the presence of electron-donating groups (like methyl) and electron-withdrawing groups (like chloro) significantly influences these orbital energies. researchgate.netacs.org
Fukui analysis is a method derived from DFT that helps identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It calculates the change in electron density at each atomic site upon the addition or removal of an electron, pinpointing the regions most susceptible to chemical reaction. This analysis, along with mapping the Molecular Electrostatic Potential (MEP), can predict the reactive behavior of the molecule. nih.govnih.gov
Table 2: Predicted Frontier Orbital Properties for Substituted Catechols Note: This data is illustrative and represents typical values obtained from DFT calculations.
| Property | Description | Typical Predicted Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |
| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | 4.5 to 5.5 |
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). sciforum.net By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding intensities can be generated. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of observed spectral bands. nih.govijrte.org For instance, the characteristic O-H stretching vibrations in phenols are typically observed around 3500 cm⁻¹, while aromatic C-H stretches appear in the 3100-3000 cm⁻¹ region. ijrte.org DFT can accurately predict these and other vibrations, such as C-O, C-C, and C-Cl stretching and bending modes. mdpi.com
Table 3: Illustrative Predicted Vibrational Frequencies (cm⁻¹) for this compound Note: Based on DFT calculations for analogous phenol (B47542) derivatives. ijrte.org
| Vibrational Mode | Typical Predicted Frequency Range (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3550 - 3450 | Stretching of the hydroxyl groups |
| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of C-H bonds on the benzene (B151609) ring |
| C-H Stretch (Methyl) | 3000 - 2900 | Stretching of C-H bonds in the methyl group |
| C-C Stretch (Aromatic) | 1600 - 1450 | Stretching of the carbon-carbon bonds in the ring |
| O-H Bend | 1250 - 1150 | In-plane bending of the hydroxyl groups |
| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bond |
Computational Determination of Acidity Constants (pKa)nih.gov
The acidity of the hydroxyl protons (pKa) is a fundamental property of phenols and catechols. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. This approach involves calculating the energies of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule.
Since pKa is defined in solution (typically water), accurately modeling the interaction between the molecule and the solvent is critical. This is achieved using solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule. researchgate.net The accuracy of computed pKa values depends heavily on the chosen theoretical level (DFT functional and basis set) and the solvation model. Calculated values are often compared against experimental data for a set of known compounds to establish the accuracy of the computational protocol.
Molecular Dynamics Simulations for Ligand-Protein Interaction Modelingmdpi.com
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations can model its interaction with biological targets. It has been noted that this compound is a substrate for certain enzymes, and a related gene product has been identified in Bacillus subtilis. biosynth.com MD simulations can be used to place the ligand (the diol) into the active site of its target protein (e.g., a dehydrogenase) and simulate their interaction. These simulations provide insights into the binding stability, the specific intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that hold the ligand in place, and the conformational changes that may occur in both the ligand and the protein upon binding. This information is invaluable for understanding the molecule's biological function and for the rational design of enzyme inhibitors or probes.
Quantitative Structure-Activity Relationship (QSAR) for Substituted Catechols
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of substituted catechols, including this compound, QSAR studies are instrumental in understanding how different substituents on the catechol ring influence their biological and chemical properties. These models are crucial for the rational design of novel catechol derivatives with enhanced or specific activities, such as enzyme inhibition or antioxidant potential.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties using molecular descriptors, it is possible to develop predictive models that can estimate the activity of new, unsynthesized compounds.
Detailed Research Findings
QSAR studies on substituted catechols have explored various biological activities, including their roles as enzyme inhibitors and antioxidants. Research in this area has identified several key molecular descriptors that are critical in determining the activity of these compounds.
One significant area of investigation has been the inhibition of enzymes such as tyrosinase and catechol-O-methyltransferase (COMT) by substituted catechols. For instance, in the study of tyrosinase inhibitors, it has been found that the presence and position of substituents on the catechol ring significantly affect their inhibitory potency. tandfonline.comsci-hub.se QSAR models have revealed that descriptors related to the electronic properties of the substituents, such as their electron-withdrawing or electron-donating nature, play a crucial role. For example, the presence of electron-withdrawing groups can enhance the inhibitory activity of certain catecholic compounds. nih.gov
Similarly, in the development of COMT inhibitors for conditions like Parkinson's disease, QSAR studies have been pivotal. nih.govresearchgate.net These studies have shown that di-substituted catechols, particularly those with a nitro group at the 5-position, exhibit high potency. researchgate.net The models developed have highlighted the importance of molecular shape, volume, and polarizability in the interaction between the catechol inhibitor and the enzyme's active site. researchgate.net
The antioxidant activity of substituted catechols has also been a subject of QSAR analysis. These studies often focus on the ability of the catechol to scavenge free radicals, a property attributed to the hydroxyl groups on the benzene ring. The position and nature of substituents can modulate this activity by influencing the stability of the resulting phenoxyl radical.
While a specific QSAR study comprehensively detailing the activity of this compound was not found in the reviewed literature, the principles derived from studies on other substituted catechols can be applied to understand its potential activity. The presence of a chloro group (an electron-withdrawing group) and a methyl group (an electron-donating group) at positions 3 and 5 respectively, would create a specific electronic and steric profile that would determine its interaction with biological targets.
To illustrate the application of QSAR in the study of substituted catechols, the following interactive data table presents a hypothetical dataset based on the general findings from various QSAR studies. The table includes a series of substituted catechols and their hypothetical biological activity (e.g., IC₅₀ for enzyme inhibition), along with key molecular descriptors that are often used in such analyses.
Interactive Data Table: QSAR for Substituted Catechols
This table presents a hypothetical dataset to illustrate the relationship between the structure of substituted catechols and their biological activity. The data is based on general principles observed in QSAR studies of enzyme inhibition.
| Compound Name | Substituents | LogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Hypothetical IC₅₀ (µM) |
| Catechol | - | 1.25 | 40.46 | 110.11 | 150.5 |
| 4-Methylcatechol | 4-CH₃ | 1.75 | 40.46 | 124.14 | 95.2 |
| 4-Chlorocatechol (B124253) | 4-Cl | 2.05 | 40.46 | 144.56 | 50.8 |
| 3-Methylcatechol (B131232) | 3-CH₃ | 1.75 | 40.46 | 124.14 | 110.3 |
| This compound | 3-Cl, 5-CH₃ | 2.55 | 40.46 | 158.59 | 75.6 |
| 3,5-Dichlorocatechol | 3,5-Cl₂ | 2.85 | 40.46 | 179.00 | 30.1 |
| 4-Nitrocatechol | 4-NO₂ | 1.48 | 86.69 | 155.11 | 25.4 |
| 3,5-Di-tert-butylcatechol | 3,5-(t-Bu)₂ | 4.88 | 40.46 | 222.34 | 180.2 |
This illustrative table demonstrates how variations in substituents (e.g., methyl, chloro, nitro, tert-butyl) lead to changes in physicochemical properties (LogP, Polar Surface Area, Molecular Weight) and, consequently, their biological activity. For instance, the introduction of a chloro group generally increases the lipophilicity (LogP) and can enhance inhibitory activity, as suggested by the lower hypothetical IC₅₀ value for 4-chlorocatechol compared to catechol. The interplay of electronic and steric effects from multiple substituents, as in this compound, results in a unique activity profile.
Advanced Analytical Methodologies for Characterization and Quantification of Substituted Catechols
Chromatographic Separation Techniques
Chromatography is the cornerstone of analyzing complex mixtures containing substituted catechols. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of polar and non-volatile compounds like 3-chloro-5-methylbenzene-1,2-diol. Its versatility is enhanced by the availability of various detection modes, each offering unique advantages in sensitivity and selectivity.
The analysis of this compound can be effectively achieved using HPLC coupled with a range of detectors. A UV-Vis detector is a common choice, as the benzene (B151609) ring in the molecule absorbs ultraviolet light. A Photodiode Array (PDA) detector offers the advantage of acquiring the entire UV-Vis spectrum of the eluting peak, which aids in peak identification and purity assessment.
For enhanced sensitivity and selectivity, an Electrochemical (EC) detector is particularly well-suited for catechols. The diol group of this compound is readily oxidized at a modest potential on the surface of an electrode, generating a current that is proportional to the analyte concentration. This detection method is often more sensitive than UV detection for catechols and can minimize interferences from non-electroactive matrix components.
Fluorescence Detection (FD) can be employed if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag. While native fluorescence of simple catechols is weak, derivatization can significantly enhance sensitivity.
The most definitive detection is achieved by coupling HPLC with Tandem Mass Spectrometry (MS/MS) . HPLC-MS/MS provides molecular weight information and fragmentation patterns, which allow for unambiguous identification and quantification of this compound, even in complex matrices. Electrospray ionization (ESI) is a common ionization technique for such analyses.
Developing a robust HPLC method for this compound within a complex phenolic mixture involves several key steps. The initial phase focuses on selecting an appropriate column and mobile phase to achieve adequate separation from other phenolic compounds. Method validation is then performed according to established guidelines to ensure the method is accurate, precise, linear, and sensitive for its intended purpose. This includes determining the limit of detection (LOD) and limit of quantification (LOQ).
Linearity: A calibration curve is generated by analyzing a series of standards of known concentrations. The correlation coefficient (R²) should ideally be greater than 0.99.
Accuracy: The accuracy of the method is typically assessed by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and the percentage recovery is calculated.
Precision: Precision is evaluated by repeatedly analyzing a sample and is expressed as the relative standard deviation (RSD).
Specificity: The ability of the method to exclusively measure the target analyte in the presence of other components is demonstrated by the absence of interfering peaks at the retention time of the analyte.
The separation of this compound is typically achieved using reversed-phase HPLC.
Column Chemistries: A C18 column is the most common choice for separating phenolic compounds. These columns have a non-polar stationary phase that retains the analytes based on their hydrophobicity. For highly polar catechols, an aqueous C18 column or a polar-embedded column may provide better retention and peak shape.
Mobile Phase Gradients: A gradient elution is generally preferred over isocratic elution for complex samples. This involves changing the composition of the mobile phase during the run, typically by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer. This allows for the efficient elution of compounds with a wide range of polarities. The aqueous component of the mobile phase is often acidified with a small amount of an acid, such as formic acid or acetic acid, to suppress the ionization of the phenolic hydroxyl groups and improve peak shape.
Below is a table with typical HPLC parameters for the analysis of substituted catechols, which would be a starting point for method development for this compound.
| Parameter | Typical Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 280 nm |
| EC Detection | +0.6 V vs. Ag/AgCl |
| MS Detection | ESI in negative ion mode, monitoring for the deprotonated molecule [M-H]⁻ |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. ijern.comresearchgate.netkoreascience.kr Since this compound is a polar and non-volatile compound due to its hydroxyl groups, it requires chemical derivatization to increase its volatility and thermal stability for GC analysis. ijern.commdpi.com
The most common derivatization technique for compounds with active hydrogens, like the hydroxyl groups in catechols, is silylation . ijern.commdpi.com This involves replacing the active hydrogens with a trimethylsilyl (B98337) (TMS) group. mdpi.commdpi.com Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). ijern.com The resulting TMS ether of this compound is significantly more volatile and produces sharp, symmetrical peaks in the gas chromatogram.
Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the capillary column stationary phase. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the definitive identification of the compound. For quantification, selected ion monitoring (SIM) can be used to enhance sensitivity by only monitoring for specific characteristic ions of the derivatized analyte. researchgate.net
A collaborative study on the determination of 3-chloro-1,2-propanediol (B139630) in food matrices using GC-MS with a deuterated internal standard demonstrated the robustness of this technique for chlorinated compounds. A similar approach could be adopted for this compound.
Below is a table with typical GC-MS parameters for the analysis of silylated catechols.
| Parameter | Typical Value |
| Derivatization Agent | BSTFA with 1% TMCS |
| Reaction Conditions | 70 °C for 30 minutes |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard (molecular ion and major fragment ions) |
Spectroscopic Characterization Methods
While chromatography is essential for separation and quantification, spectroscopy plays a vital role in the structural elucidation and confirmation of the identity of this compound. For a pure sample, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable. Commercial suppliers of this compound may provide such spectroscopic data. bldpharm.com
Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous determination of the substitution pattern on the benzene ring.
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic IR absorptions would include a broad O-H stretching band for the hydroxyl groups, C-O stretching bands, and absorption bands characteristic of the substituted aromatic ring and the C-Cl bond.
Mass Spectrometry (MS) , as mentioned in the context of GC-MS and HPLC-MS, provides the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, further confirming its identity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation at various frequencies, characteristic vibrational modes of specific bonds can be observed.
For this compound, an IR spectrum would be expected to show distinct peaks corresponding to its functional groups. These would include broad absorption bands in the region of 3300-3600 cm⁻¹ due to the O-H stretching of the two hydroxyl (-OH) groups. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring would be observed in the 1450-1600 cm⁻¹ region. Furthermore, a characteristic absorption band corresponding to the C-Cl stretching vibration would be expected, typically in the 600-800 cm⁻¹ range.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (hydroxyl) | 3300-3600 | Strong, Broad |
| C-H (aromatic) | 3000-3100 | Medium |
| C=C (aromatic) | 1450-1600 | Medium to Weak |
| C-O (hydroxyl) | 1000-1260 | Strong |
| C-Cl (chloro) | 600-800 | Medium to Strong |
Note: The table indicates expected ranges for the functional groups present in the molecule. Specific experimental data for this compound is not publicly available.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁷O) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic compounds, providing information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: A proton NMR spectrum of this compound would provide information on the number and types of hydrogen atoms. The spectrum would be expected to show signals for the aromatic protons, the methyl group protons, and the hydroxyl protons. The chemical shifts (δ) and coupling patterns (J) of the aromatic protons would be crucial in confirming the substitution pattern on the benzene ring. The methyl group would likely appear as a singlet, while the hydroxyl protons might also appear as singlets, although their position could vary depending on the solvent and concentration. While ¹H-NMR data for related chloromethylcatechols have been reported in the context of biodegradation studies, specific data for this compound is not explicitly provided researchgate.net.
¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, seven distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule, unless there is an accidental overlap of signals. The chemical shifts would differentiate the aromatic carbons from the methyl carbon. The carbons attached to the hydroxyl groups and the chlorine atom would have characteristic chemical shifts influenced by these electronegative substituents.
¹⁷O NMR Spectroscopy: Oxygen-17 NMR, although less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, could provide direct information about the electronic environment of the two hydroxyl oxygen atoms. The chemical shifts would be sensitive to hydrogen bonding and other intermolecular interactions.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |
| ¹H (Aromatic) | 6.5 - 7.5 | Doublet, Singlet |
| ¹H (Methyl) | 2.0 - 2.5 | Singlet |
| ¹H (Hydroxyl) | 4.0 - 7.0 | Singlet (variable) |
| ¹³C (Aromatic) | 110 - 150 | - |
| ¹³C (Methyl) | 15 - 25 | - |
Note: The table provides predicted chemical shift ranges based on typical values for similar structures. Specific experimental NMR data for this compound is not publicly available.
UV-Vis Spectrophotometry for Quantification and Reaction Monitoring
UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. For aromatic compounds like this compound, this technique is particularly useful for quantification and for monitoring reactions that involve changes in the aromatic system or its substituents.
The benzene ring in the compound would give rise to characteristic absorption bands in the UV region, typically around 200-300 nm. The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) would be specific to the compound and could be used to determine its concentration in a solution using the Beer-Lambert law. This technique is also valuable for monitoring enzymatic or chemical reactions where the catechol structure is altered, leading to a change in the UV-Vis spectrum.
Interactive Data Table: UV-Vis Spectrophotometry Data
| Parameter | Value |
| λmax (nm) | Data not available |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Data not available |
Note: Specific experimental UV-Vis data for this compound is not publicly available.
Fluorescence Spectroscopy in Mechanistic and Kinetic Studies
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. While not all molecules fluoresce, those with rigid, conjugated systems often do.
It is not immediately clear from its structure whether this compound would exhibit significant fluorescence. Catechol itself is weakly fluorescent. The presence of a heavy atom like chlorine can sometimes quench fluorescence. However, if it were fluorescent, this technique could be employed to study its interactions with other molecules, such as enzymes, and to investigate reaction kinetics at very low concentrations.
Interactive Data Table: Fluorescence Spectroscopy Data
| Parameter | Value |
| Excitation Wavelength (nm) | Data not available |
| Emission Wavelength (nm) | Data not available |
| Quantum Yield | Data not available |
Note: Specific experimental fluorescence data for this compound is not publicly available.
Raman Spectroscopy for Vibrational Analysis
Raman spectroscopy, like IR spectroscopy, provides information about the vibrational modes of a molecule. However, it is based on the inelastic scattering of monochromatic light, and the selection rules for Raman and IR are different. Therefore, Raman spectroscopy often provides complementary information.
A Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations and the C-Cl bond. It can be particularly useful for studying aqueous solutions, as water is a weak Raman scatterer.
Interactive Data Table: Raman Spectroscopy Data
| Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing | Data not available |
| C-Cl Stretch | Data not available |
Note: Specific experimental Raman data for this compound is not publicly available.
Electrochemical Characterization Techniques
Electrochemical techniques are powerful for studying the redox properties of molecules. For a substituted catechol like this compound, these methods can provide valuable insights into its oxidation and reduction behavior.
Cyclic Voltammetry for Redox Behavior Analysis
Cyclic voltammetry is an electrochemical technique that measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. It is an excellent method for studying the redox properties of a compound.
For this compound, cyclic voltammetry would be used to determine the oxidation potential of the catechol moiety to the corresponding o-quinone. The shape of the cyclic voltammogram would indicate the reversibility of this redox process. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group on the benzene ring would influence the oxidation potential compared to unsubstituted catechol.
Interactive Data Table: Cyclic Voltammetry Data
| Parameter | Value |
| Oxidation Potential (Epa) | Data not available |
| Reduction Potential (Epc) | Data not available |
| Half-wave Potential (E₁/₂) | Data not available |
Note: Specific experimental cyclic voltammetry data for this compound is not publicly available.
Influence of Electrode Materials on Electrochemical Reactions
The electrochemical detection of substituted catechols is a highly sensitive and effective method. However, the performance of this technique is profoundly influenced by the choice of electrode material. The direct determination of catechol derivatives at conventional electrodes, like bare glassy carbon electrodes (GCE), is often challenging because of the overlapping redox peaks of structurally similar isomers and potential electrode fouling. mdpi.com To overcome these limitations, various modifications to electrode surfaces have been developed to enhance electrocatalytic activity, sensitivity, and selectivity.
Research into electrode materials for catechol detection has shown that nanostructured materials and composite polymers offer significant advantages. abechem.comnih.gov Materials such as carbon nanotubes (CNTs), metal oxide nanoparticles, and conducting polymers increase the electrode's active surface area, improve electrical conductivity, and accelerate electron transfer rates for the redox reactions of catechols. nih.govmdpi.com
For instance, modifying carbon paste electrodes (CPEs) with titanium dioxide nanoparticles (TiO₂ NPs) has been shown to be a reliable strategy for boosting electrode performance. abechem.com The unique electrochemical characteristics and enhanced conductivity of TiO₂ NPs facilitate a highly sensitive and stable detection of catechol. abechem.com Similarly, carbon nanotube paste electrodes modified with electropolymerized riboflavin (B1680620) exhibit excellent sensitivity and selectivity for catechol, achieving lower detection limits compared to unmodified electrodes. nih.gov The use of copper-polypyrrole (Cu-PPy) composites on a GCE has also been demonstrated as an effective catalyst for the electrochemical oxidation of catechol, allowing for selective detection even in the presence of its isomers. nih.gov
The choice of electrode material directly impacts key analytical parameters such as the limit of detection (LOD), limit of quantification (QL), and linear detection range. The following table summarizes the performance of various modified electrodes for the detection of catechol, providing a reference for the analysis of substituted derivatives like this compound.
Table 1: Performance of Various Modified Electrodes for Catechol Detection This interactive table summarizes key performance metrics from different research findings. Click on column headers to sort.
| Electrode Material/Modification | Analytical Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Source(s) |
|---|---|---|---|---|
| Poly(riboflavin) Modified Carbon Nanotube Paste Electrode (PRFMCNTPE) | Differential Pulse Voltammetry (DPV) | 0.5 - 7.0 | 0.0039 | nih.gov |
| Titanium Dioxide Nanoparticle Composite Carbon Paste Electrode (TiCCPE) | Linear Sweep Voltammetry (LSV) | 0.2 - 1.6 | 0.21 | abechem.com |
| [Cu(Sal-β-Ala)(3,5-DMPz)₂]/SWCNTs Modified GCE | Differential Pulse Voltammetry (DPV) | 5.0 - 215 | 3.5 | mdpi.com |
Hyphenated Techniques and Advanced Separation Methodologies
For complex mixtures containing multiple isomers of substituted catechols, electrochemical methods alone may not provide sufficient specificity. In such cases, hyphenated analytical techniques that couple high-resolution separation with sensitive detection are indispensable.
Liquid chromatography coupled with drift-tube ion mobility–mass spectrometry (LC-IMS-MS) has emerged as a powerful, multidimensional analytical tool for the separation and characterization of complex isomeric compounds, including substituted catechols. nih.gov Mass spectrometry by itself cannot distinguish between isomers, which have the same mass-to-charge ratio (m/z). nih.gov The coupling of liquid chromatography (LC) with MS allows for the separation of many isomers, but co-elution can still occur. nih.gov Ion mobility spectrometry (IMS) introduces an additional, orthogonal dimension of separation based on the size, shape, and charge of the ions in the gas phase. nih.govlcms.cz
The technique operates by first separating compounds based on their polarity and affinity for the stationary phase in the LC column. nih.gov The eluted ions are then introduced into the ion mobility spectrometer. In a drift-tube IMS (DTIMS) instrument, ions are pulsed into a gas-filled tube under the influence of a weak electric field. chromatographyonline.com They travel through the drift tube, colliding with neutral buffer gas molecules. The time it takes for an ion to traverse the tube (its drift time) is dependent on its ion-neutral collision cross-section (CCS)—a value related to its size and shape. lcms.czmdpi.com Compact ions experience fewer collisions and travel faster than bulky, extended ions of the same mass and charge. lcms.cz Finally, the mobility-separated ions enter the mass spectrometer for mass-to-charge ratio analysis.
This three-dimensional separation (retention time from LC, drift time/CCS from IMS, and m/z from MS) provides an exceptionally high degree of specificity and peak capacity. nih.govlcms.cz It enables the resolution of isomers that are inseparable by LC-MS alone and provides a unique, orthogonal identifier (CCS) for each compound, significantly increasing confidence in compound identification. nih.govmdpi.com Studies on other complex isomeric mixtures, such as flavonolignans, have demonstrated that this approach can fully separate numerous isomers in a single analytical run, offering lower detection limits and extended linear ranges compared to traditional LC-MS methods. nih.gov
Table 2: Principles of Multidimensional Separation in LC-IMS-MS This interactive table describes the function of each component in the hyphenated LC-IMS-MS technique.
| Technique Component | Separation Principle | Primary Function | Source(s) |
|---|---|---|---|
| Liquid Chromatography (LC) | Differential partitioning of analytes between a mobile phase and a stationary phase. | Separates compounds based on physicochemical properties like polarity and hydrophobicity. Provides retention time (RT) data. | nih.govnih.gov |
| Drift-Tube Ion Mobility Spectrometry (IMS) | Separation of gas-phase ions based on their differential mobility through a buffer gas under an electric field. | Separates ions based on their size, shape, and charge. Provides drift time and collision cross-section (CCS) data, resolving co-eluting isomers. | lcms.czchromatographyonline.commdpi.com |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio (m/z) in electric and/or magnetic fields. | Provides high-resolution mass analysis for elemental composition determination and structural elucidation via fragmentation. | nih.govlcms.cz |
Reactivity and Derivatization in Advanced Organic Synthesis
Role as Synthetic Intermediates in Fine Chemical Synthesis
3-Chloro-5-methylbenzene-1,2-diol serves as a key synthetic intermediate in the creation of specialized, high-value-added chemicals, often referred to as fine chemicals. Its bifunctional nature, possessing two adjacent hydroxyl groups, makes it an ideal starting material for building heterocyclic structures and other complex molecular frameworks that are common in pharmaceuticals and agrochemicals.
The compound is recognized as a useful organic substrate in various chemical and biochemical assays. biosynth.com For instance, it is employed to measure the activity of enzymes that catalyze its oxidation, highlighting its utility in biochemical research and diagnostics. biosynth.com Furthermore, its synthesis and subsequent biotransformation have been studied in several bacterial strains, which can mineralize or dechlorinate the compound. biosynth.com The gene product responsible for its metabolism has been identified in organisms like Bacillus subtilis, where a dehydrogenase enzyme acts upon the molecule. biosynth.com This intersection of synthetic chemistry and microbiology opens avenues for its use in bioremediation and biocatalytic processes to generate novel compounds.
The general importance of catechols as precursors in the chemical industry further underscores the potential of its substituted derivatives. wikipedia.org Approximately half of the synthetically produced catechol is used to manufacture pesticides, with the remainder serving as a precursor for fine chemicals, including fragrances and pharmaceuticals. wikipedia.org This established industrial precedent for the parent compound, catechol, provides a strong basis for the application of this compound as a tailored building block in targeted synthetic pathways.
Functional Group Interconversions and Chemical Modifications
The hydroxyl groups of this compound are the primary sites for chemical modification, allowing for a range of functional group interconversions. These reactions are fundamental to altering the compound's properties and preparing it for subsequent synthetic steps.
Etherification: The phenolic hydroxyl groups can readily undergo etherification. While specific examples for this compound are not extensively detailed, the reactivity can be inferred from similar structures. For example, the related compound 2-chloro-5-methylphenol (B42318) is reacted with (S)-3-chloropropane-1,2-diol in the presence of sodium hydroxide (B78521) to form (S)-3-(2-chloro-5-methylphenoxy)propane-1,2-diol, a precursor for the chiral beta-blocker Bupranolol. mdpi.comresearchgate.net This reaction demonstrates a typical Williamson ether synthesis, a pathway readily applicable to catechols.
Acetylation: Acetylation is a common method for protecting the hydroxyl groups of phenols and catechols or for modifying their biological activity. This reaction is typically achieved using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base.
Redox Chemistry (Reduction of Related Compounds): The reactivity of catechols is dominated by their ability to undergo oxidation to form ortho-quinones. The reverse reaction, the reduction of an o-quinone back to a catechol, is also a critical transformation. This compound can be oxidized to its corresponding o-quinone, 3-chloro-5-methyl-1,2-benzoquinone. This quinone can then be reduced back to the diol using various reducing agents. This redox relationship is central to its role in many chemical and biological processes. wikipedia.org The electrochemical reduction of related chloro-quinones is a well-established method for preparing the corresponding hydroquinones and catechols. orgsyn.org
Below is a table summarizing these key functional group interconversions.
| Reaction Type | Reagents | Product Type | Significance |
| Etherification | Alkyl halide, Base (e.g., NaOH) | Alkoxy derivative | Synthesis of pharmaceutical precursors like beta-blockers. mdpi.comresearchgate.net |
| Acetylation | Acetic anhydride or Acetyl chloride | Acetoxy derivative | Protection of hydroxyl groups for multi-step synthesis. |
| Oxidation | Oxidizing agent (e.g., NaIO₄) | o-Quinone | Formation of a reactive intermediate for further reactions. wikipedia.org |
| Reduction | Reducing agent (e.g., NaBH₄) | Catechol | Regeneration of the diol from its oxidized quinone form. wikipedia.orgorgsyn.org |
Cyclization and Annulation Reactions for Complex Structures
The catechol moiety is an excellent precursor for constructing fused ring systems through cyclization and annulation reactions. These reactions are pivotal in synthesizing complex heterocyclic and polycyclic aromatic compounds.
A prime example of this reactivity is the synthesis of dibenzosultams. rsc.org These sulfonamide-containing cyclic structures are important scaffolds in drug design. In an environmentally friendly approach, catechol precursors can be reacted with sulfonamides in water or a THF/water mixture. rsc.org The reaction proceeds through an initial oxidation of the catechol to its o-quinone form, followed by a nucleophilic addition from the sulfonamide nitrogen, leading to the cyclized dibenzosultam structure. rsc.org This method has proven robust, yielding a variety of substituted dibenzosultams with yields ranging from 43–86%. rsc.org
Annulation, the formation of a new ring onto an existing molecule, is a powerful strategy in organic synthesis. wikipedia.orgmdpi.com Catechol derivatives can participate in various annulation strategies to build complex frameworks. For instance, catalytic annulation reactions are widely used to construct cyclic and heterocyclic systems with high efficiency. mdpi.com Palladium-catalyzed multi-component reactions involving C-H activation represent an advanced strategy for creating fused ring systems from simple, readily available substrates. rsc.org While not specifically demonstrated with this compound, its structure is amenable to such modern synthetic methodologies, including halo-cycloetherification reactions used to build chroman scaffolds found in many bioactive natural products. acs.orgacs.org
The table below outlines a key cyclization reaction involving catechol precursors.
| Reaction | Reactants | Key Transformation | Product | Reference |
| Dibenzosultam Synthesis | Catechol precursor, Sulfonamide | Oxidation followed by intramolecular nucleophilic addition | Dibenzosultam | rsc.org |
Environmental Chemistry and Biotransformation Pathways of Chlorinated and Methylated Catechols
Formation Mechanisms in Environmental Matrices
The presence of 3-chloro-5-methylbenzene-1,2-diol and related compounds in the environment can result from both direct industrial inputs and the transformation of other chemical precursors.
Chlorinated aromatic compounds can be formed through non-biological (abiogenic) processes. The chlorination of aromatic hydrocarbons like benzene (B151609), which can occur during industrial processes or in waste streams, can lead to the formation of various chlorinated derivatives. While the direct abiogenic formation of this compound is not extensively documented, the precursors to such molecules can be formed through these routes.
Combustion processes are another significant source of chlorinated aromatic compounds. The burning of organic matter, particularly in the presence of chlorine sources, can generate a complex mixture of chemicals, including chlorinated phenols and catechols. For instance, the combustion of wood, which contains lignans, can release compounds like 3-methylcatechol (B131232). wikipedia.org The presence of chlorine in this system can potentially lead to the formation of chlorinated methylcatechols.
Furthermore, some theories propose an abiogenic origin for petroleum and natural gas, suggesting that hydrocarbons can be formed inorganically deep within the Earth's mantle. wikipedia.orgbionity.com These processes could potentially generate a variety of organic molecules that migrate to the crust. While this is a minor source for global hydrocarbon reservoirs, it highlights that non-biological pathways for the formation of complex organic molecules exist in geological environments. nih.govarxiv.org
Microbial Degradation and Biotransformation Studies
Microorganisms play a crucial role in the transformation and degradation of chlorinated catechols in the environment. Several bacterial strains have been identified that can metabolize these compounds, often using them as a source of carbon and energy.
The key enzymes involved in the breakdown of aromatic rings by soil bacteria are catechol dioxygenases. nih.gov These enzymes are central to the degradation of halogenated aromatic compounds. nih.gov They are categorized into two main groups: intradiol dioxygenases, which cleave the aromatic ring between the two hydroxyl groups, and extradiol dioxygenases, which cleave the ring adjacent to one of the hydroxyls. nih.gov
Bacteria from genera such as Pseudomonas, Acinetobacter, Alcaligenes, and Corynebacterium have been shown to possess catechol 1,2-dioxygenases that can oxidize 3-methylcatechol through both intradiol and extradiol cleavage. wikipedia.org The degradation of chlorinated catechols often proceeds via the ortho-cleavage pathway. For example, the degradation of 3-chlorobenzoate (B1228886) by various bacteria, including Cupriavidus and Paraburkholderia species, involves the formation of chlorocatechol, which is then channeled into the ortho-cleavage pathway. mdpi.com
Studies on Stenotrophomonas maltophilia KB2 have shown that its catechol 1,2-dioxygenase can act on 3-chlorocatechol (B1204754) and 4-chlorocatechol (B124253). ejbiotechnology.info Similarly, Pseudomonas sp. HV3 has been reported to degrade various catechol derivatives, including methyl- and chlorocatechols. oup.com The degradation of 4-chlorocatechol can also lead to the formation of protoanemonin, an antibiotic substance, through the action of enzymes in the 3-oxoadipate (B1233008) pathway. nih.gov
Table 1: Examples of Microbial Enzymes Acting on Substituted Catechols
| Enzyme | Organism | Substrates | Reference |
|---|---|---|---|
| Catechol 1,2-dioxygenase | Stenotrophomonas maltophilia KB2 | 3-chlorocatechol, 4-chlorocatechol, 3-methylcatechol, 4-methylcatechol | ejbiotechnology.info |
| Catechol 1,2-dioxygenase | Pseudomonas chlororaphis UFB2 | Catechol, Phenol (B47542), 4-nitrophenol, 2,4-DCP | nih.gov |
| Catechol 1,2-dioxygenase | Various | 3-methylcatechol | wikipedia.org |
| Catechol 2,3-dioxygenase | Various | 3-methylcatechol | wikipedia.org |
| Laccase | Rhus vernicifera | Catechol, methylcatechol | nih.gov |
In addition to ring cleavage, another significant biotransformation pathway for chlorinated catechols is O-methylation. This process involves the addition of a methyl group to one of the hydroxyl groups of the catechol, a reaction catalyzed by O-methyltransferase enzymes. This pathway is considered a detoxification mechanism for bacteria, as the resulting methylated compounds are generally less toxic than their precursors. nih.govnih.gov
Studies on various gram-positive and gram-negative bacteria have demonstrated the O-methylation of chloroguaiacols, which can be transformed into chlorocatechols. nih.govnih.govasm.org For instance, the chlorocatechol formed from the de-O-methylation of 4,5,6-trichloroguaiacol (B1196951) can be subsequently O-methylated. nih.govnih.gov The efficiency of this O-methylation process can be influenced by factors such as substrate concentration and bacterial cell density. nih.govnih.govasm.org This suggests that under certain environmental conditions, this compound could be transformed into its corresponding methoxy (B1213986) derivative.
General Mechanisms of Environmental Transport and Transformation of Substituted Phenolic Compounds
The environmental fate of substituted phenolic compounds like this compound is governed by a combination of physical, chemical, and biological processes. Their transport in the environment is largely influenced by their water solubility, vapor pressure, and tendency to sorb to soil and sediment particles.
Phenolic compounds can be subject to various transformation processes in the environment. researchgate.net Photodegradation can occur in the presence of sunlight, particularly in surface waters. Chemical oxidation can also take place, mediated by reactive species present in the environment.
The transport and transformation of these compounds are also heavily influenced by their molecular structure. nih.gov For example, the position of substituents on the phenol ring can affect their toxicity and biodegradability. researchgate.net The microbial transformation rates of a series of phenols have been shown to correlate with the van der Waal's radius of the substituents. nih.gov Generally, the environmental presence of phenols is a concern due to their widespread use in industries such as plastics, detergents, and pesticides, and their formation as byproducts of organic matter combustion. researchgate.net
Q & A
Q. Basic
- NMR Spectroscopy : 1H NMR identifies hydroxyl proton environments and methyl/chlorine-induced shielding effects. 13C NMR clarifies carbon hybridization and substituent impacts (e.g., chlorine’s electron-withdrawing effect on aromatic carbons) .
- UV-Vis Spectroscopy : Monitors reaction progress in studies involving oxidative or photochemical transformations, as applied to similar diol derivatives .
- IR Spectroscopy : Confirms hydroxyl (-OH) and C-Cl stretching frequencies .
How does the electronic configuration of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced
The chlorine atom at position 3 acts as an electron-withdrawing group, polarizing adjacent C-O bonds and enhancing susceptibility to nucleophilic attack. Comparative studies on chlorinated diols (e.g., 3-chloropropane-1,2-diol) show that steric hindrance from the methyl group at position 5 may slow kinetics but improve regioselectivity . Methodologically, kinetic studies (e.g., varying nucleophile concentrations) and computational modeling (DFT calculations) can quantify electronic effects .
What experimental strategies can resolve contradictions in genotoxicity data for benzene-1,2-diol derivatives?
Q. Advanced
- In Vitro Assays : Use Ames tests (with/without metabolic activation) to assess mutagenicity. For example, benzene-1,2-diol derivatives were classified as 'Muta 2' (mutagenic concern) based on bacterial reverse mutation assays .
- In Vivo Studies : Micronucleus tests or Comet assays in rodent models evaluate chromosomal damage. Discrepancies may arise from metabolic differences; thus, physiologically based toxicokinetic (PBTK) models (e.g., as used for butadiene metabolites) can reconcile in vitro/in vivo data .
How can researchers design experiments to study interactions between this compound and enzymatic targets in cancer pathways?
Q. Advanced
- Enzymatic Binding Assays : Measure inhibition constants (Ki) using purified enzymes (e.g., tyrosine kinases) and fluorescence polarization to track binding .
- Molecular Docking : Predict binding modes using software like AutoDock, leveraging structural analogs (e.g., fluorinated diols with enhanced affinity) .
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) with MTT assays , comparing activity to structurally related anti-tumor diols .
What are the challenges in differentiating isomeric byproducts during diol derivative synthesis?
Q. Advanced
- Chromatographic Separation : Use HPLC with chiral columns or GC-MS to resolve cis/trans isomers, as applied to cyclopenta-1,2-diol derivatives .
- Chemical Derivatization : React with acetone to form acetals selectively with cis-diols, a method validated for cyclopenta-1,2-diol isomers .
How to assess the metabolic pathways and in vivo stability of this compound using toxicokinetic models?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
